TERT-BUTYL (2-(BENZO[D]THIAZOL-2-YLAMINO)ETHYL)CARBAMATE
Overview
Description
TERT-BUTYL (2-(BENZO[D]THIAZOL-2-YLAMINO)ETHYL)CARBAMATE is a compound that features a thiazole ring, which is a heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL (2-(BENZO[D]THIAZOL-2-YLAMINO)ETHYL)CARBAMATE typically involves the reaction of 2-mercaptobenzothiazole with tert-butylamine in the presence of a catalyst. The reaction is carried out under an oxygen atmosphere at 45°C for several hours. The product is then purified using flash column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL (2-(BENZO[D]THIAZOL-2-YLAMINO)ETHYL)CARBAMATE can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
TERT-BUTYL (2-(BENZO[D]THIAZOL-2-YLAMINO)ETHYL)CARBAMATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of TERT-BUTYL (2-(BENZO[D]THIAZOL-2-YLAMINO)ETHYL)CARBAMATE involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it may inhibit microbial growth by interfering with essential enzymes in the microbial cells .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
TERT-BUTYL (2-(BENZO[D]THIAZOL-2-YLAMINO)ETHYL)CARBAMATE is unique due to its specific structure, which combines a thiazole ring with a tert-butyl group and a carbamate moiety. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C14H19N3O2S |
---|---|
Molecular Weight |
293.39 g/mol |
IUPAC Name |
tert-butyl N-[2-(1,3-benzothiazol-2-ylamino)ethyl]carbamate |
InChI |
InChI=1S/C14H19N3O2S/c1-14(2,3)19-13(18)16-9-8-15-12-17-10-6-4-5-7-11(10)20-12/h4-7H,8-9H2,1-3H3,(H,15,17)(H,16,18) |
InChI Key |
ZSSRIHUELJDQDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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